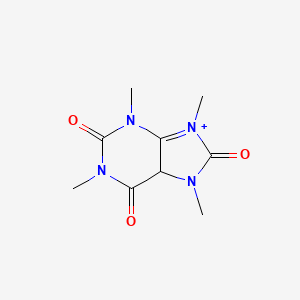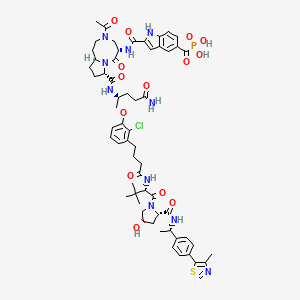
Dnp-PLGLWAr-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dnp-PLGLWAr-NH2 is a synthetic substrate used primarily in the study of collagenase and gelatinase activities. It is a peptide sequence that includes a dinitrophenyl (Dnp) group, which serves as a chromophore, making it useful for various biochemical assays. The compound is often utilized to quantify the activity of matrix metalloproteinases (MMPs) in various biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLGLWAr-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: to elongate the peptide chain.
Introduction of the Dnp group: at the N-terminus.
Cleavage of the peptide: from the resin and removal of protecting groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dnp-PLGLWAr-NH2 primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. These enzymes cleave the peptide bond between specific amino acids in the sequence.
Common Reagents and Conditions
Reagents: Matrix metalloproteinases (e.g., MMP-1, MMP-2, MMP-9)
Conditions: Physiological pH and temperature, often in buffered solutions.
Major Products
The hydrolysis of this compound by MMPs results in the cleavage of the peptide bond, releasing smaller peptide fragments and the Dnp group, which can be quantified spectrophotometrically .
Aplicaciones Científicas De Investigación
Dnp-PLGLWAr-NH2 is widely used in scientific research for the following applications:
Biochemistry: Quantification of MMP activity in various biological samples.
Cell Biology: Studying the role of MMPs in cell migration, invasion, and tissue remodeling.
Medicine: Investigating the involvement of MMPs in diseases such as cancer, arthritis, and cardiovascular disorders.
Industry: Development of MMP inhibitors for therapeutic applications
Mecanismo De Acción
Dnp-PLGLWAr-NH2 acts as a substrate for matrix metalloproteinases. When MMPs cleave the peptide bond within the substrate, the Dnp group is released, which can be detected and quantified. This allows researchers to measure the activity of MMPs in various samples. The molecular targets are the active sites of MMPs, and the pathway involves the hydrolysis of the peptide bond .
Comparación Con Compuestos Similares
Similar Compounds
Dnp-PLGLWA-NH2: Another synthetic substrate for MMPs with a slightly different peptide sequence.
Mca-PLGL-Dpa-AR-NH2: A fluorogenic substrate used for similar purposes but with a different chromophore.
Uniqueness
Dnp-PLGLWAr-NH2 is unique due to its specific peptide sequence and the presence of the Dnp group, which provides a distinct chromophore for spectrophotometric detection. This makes it particularly useful for quantifying MMP activity in complex biological samples .
Propiedades
Fórmula molecular |
C45H64N14O11 |
|---|---|
Peso molecular |
977.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)/t26-,31+,32-,33-,34-,36-/m0/s1 |
Clave InChI |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


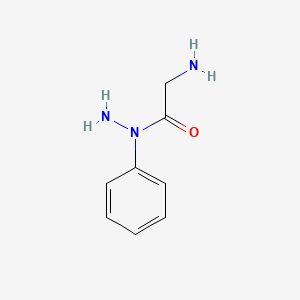
![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
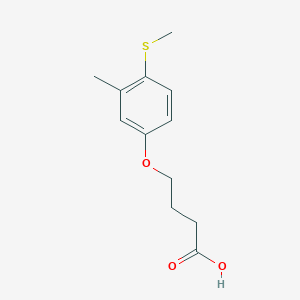
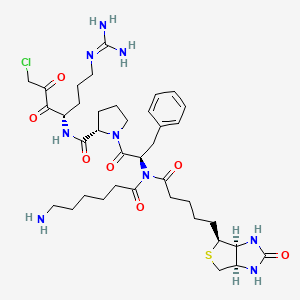
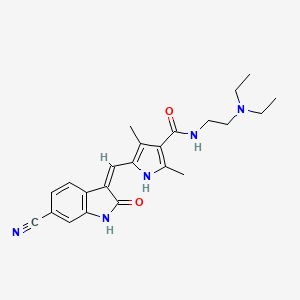
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)

![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
